molecular formula C12H24N2O3 B7930371 [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930371
M. Wt: 244.33 g/mol
InChI Key: ROKNTGDEDWTVBD-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS 1353952-30-3) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C12H24N2O3, with a molecular weight of 244.335 g/mol . The compound features a tert-butyl carbamate (Boc) group, which serves as a crucial protecting group for amines, enhancing the molecule's stability during synthetic manipulations and multi-step synthesis . The additional 2-hydroxyethyl substituent on the pyrrolidine nitrogen provides a versatile handle for further functionalization, making this compound a valuable building block for constructing more complex bioactive molecules . The carbamate moiety is a key structural motif in modern drug design, often used as a stable peptide bond surrogate that can improve metabolic stability and permeability across cellular membranes . This compound is strictly for research purposes and is a key intermediate in the synthesis of potential therapeutic agents. Researchers are advised to handle this material with care. It is classified as harmful if swallowed (H302) and may cause skin (H315) and serious eye irritation (H319), as well as respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13-9-10-5-4-6-14(10)7-8-15/h10,15H,4-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKNTGDEDWTVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Closure and Hydroxyethyl Incorporation

The pyrrolidine ring is constructed via cyclization of 4-chloro-1,2-diaminobutane under basic conditions. Subsequent alkylation with 2-bromoethanol introduces the hydroxyethyl group at the pyrrolidine nitrogen. This step is conducted in tetrahydrofuran (THF) at -78°C using lithium diisopropylamide (LDA) as a base, achieving regioselective substitution.

Carbamate Protection

The free amine generated in the alkylation step is protected using Boc₂O in dichloromethane (DCM) with triethylamine (TEA) as a catalyst. This reaction proceeds at room temperature for 12 hours, yielding the tert-butyl carbamate derivative with >90% purity after aqueous workup.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors and process telescoping—combining multiple steps without intermediate purification—are critical innovations.

Continuous Flow Synthesis

A patented method employs a three-stage continuous flow system:

  • Ring Closure : 4-Chloro-1,2-diaminobutane reacts with sodium hydride in DMF at 80°C.

  • Alkylation : The pyrrolidine intermediate is mixed with 2-bromoethanol and LDA in THF at -30°C.

  • Boc Protection : The crude product is directly treated with Boc₂O in a TEA-DCM mixture.

This approach reduces purification steps and improves throughput, achieving an overall yield of 78% compared to 65% in batch processes.

Solvent and Catalyst Recovery

Industrial protocols recover THF and TEA via distillation, reducing waste and cost. For example, a pilot-scale study demonstrated 95% solvent recovery using fractional distillation columns.

Key Reagents and Catalysts

Reagent/CatalystRoleOptimal ConditionsYield Impact
LDADeprotonation/alkylation-78°C, THFHigh regioselectivity
Boc₂OAmine protectionRT, DCM/TEA90-95% conversion
Sodium borohydrideReduction of intermediates0°C, methanolAvoids over-reduction
TriethylamineAcid scavengerStoichiometricPrevents side reactions

Process Optimization and Scalability

Temperature Control

Exothermic reactions, such as LDA-mediated alkylation, require precise cooling (-78°C) to prevent decomposition. Industrial reactors use jacketed vessels with liquid nitrogen cooling to maintain stability.

Purification Strategies

  • Chromatography : Reserved for small-scale batches; silica gel chromatography achieves >99% purity.

  • Crystallization : Large-scale production uses ethanol-water mixtures for recrystallization, yielding 85-90% pure product.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl), δ 3.45 ppm (pyrrolidine N-CH₂), and δ 4.70 ppm (hydroxyethyl -OH).

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient).

  • Mass Spec : [M+H]⁺ = 273.2 m/z, confirming molecular weight.

Comparative Analysis of Methodologies

ParameterBatch ProcessContinuous Flow
Yield65-70%75-78%
Reaction Time48 hours24 hours
Solvent Consumption10 L/kg product6 L/kg product
ScalabilityLimited to 100 kg/batch>500 kg/day

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester moiety, converting it into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester moiety can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Studies:

  • Antiviral Activity : Research has indicated that derivatives of carbamic acid esters exhibit antiviral properties. For instance, studies have shown that modifications to the pyrrolidine ring can lead to increased efficacy against viral infections .
  • Neuroprotective Effects : Some derivatives have been explored for neuroprotective effects, particularly in conditions like Alzheimer's disease. The presence of the hydroxyethyl group is believed to enhance blood-brain barrier permeability, facilitating central nervous system targeting .

Biochemical Research

In biochemical research, this compound is utilized as a reagent in various assays and experimental setups.

Applications:

  • Enzyme Inhibition Studies : The compound can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it useful in studying enzyme kinetics and mechanisms .
  • Binding Affinity Studies : Radiolabeled versions of this compound are employed to investigate binding affinities to biological targets, aiding in drug discovery processes .

Material Science

The properties of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester also lend themselves to applications in material science.

Potential Uses:

  • Biocompatible Polymers : The compound can be incorporated into polymer matrices to create biocompatible materials suitable for medical implants or drug delivery systems. Its ester functionality allows for the formation of biodegradable polymers .
  • Surface Modifications : It can be used for modifying surfaces to enhance biocompatibility or to control cell adhesion properties, which is crucial in tissue engineering applications .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the pyrrolidine ring via cyclization.
  • Introduction of the hydroxyethyl group through nucleophilic substitution.
  • Esterification with tert-butyl alcohol to yield the final product.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use.

Comparison with Similar Compounds

a) [1-(2-Hydroxy-ethyl)-2,2-dimethyl-propyl]-carbamic acid tert-butyl ester (CAS 892874-24-7)

  • Structural Differences : Replaces the pyrrolidin-2-ylmethyl group with a bulkier 2,2-dimethyl-propyl substituent.
  • Impact : Increased steric hindrance from the dimethylpropyl group reduces conformational flexibility compared to the pyrrolidine derivative. This may lower solubility in polar solvents but enhance stability against enzymatic degradation.
  • Synthesis : Similar Boc protection strategy, confirmed via NMR and MS .

b) Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

  • Structural Differences : Substitutes the hydroxyethyl group with an isopropyl moiety.
  • The (S)-stereochemistry at the pyrrolidine ring may influence chiral recognition in biological systems .

Hydroxyethyl-Substituted Carbamates

a) (2-Hydroxy-ethyl)-phenyl-carbamic acid tert-butyl ester (CAS 121492-10-2)

  • Structural Differences : Replaces the pyrrolidin-2-ylmethyl group with a phenyl ring.
  • The hydroxyethyl group retains moderate polarity .

b) N-(2-Hydroxypropyl)carbamic acid tert-butyl ester (CAS 95656-86-3)

  • Impact : The linear hydroxypropyl chain increases hydrophilicity and may improve aqueous solubility compared to the pyrrolidine derivative .

Heterocyclic Carbamates

a) (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester

  • Structural Differences : Incorporates a pyridine ring and fluorinated benzyl group.
  • Impact: The electron-deficient pyridine enhances metabolic stability, while the fluorine atom influences electronegativity and bioavailability.

b) [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]methyl-carbamic acid tert-butyl ester

  • Structural Differences : Substitutes the pyrrolidine ring with a piperidine system and adds a pyrimidine substituent.
  • Impact : The pyrimidine moiety enables hydrogen bonding and π-stacking, relevant in kinase inhibition. The ethoxy and methylthio groups modulate electronic properties .

Research Implications

  • Steric vs. Electronic Effects : Bulky substituents (e.g., 2,2-dimethylpropyl) improve stability but may hinder target engagement, whereas polar groups (hydroxyethyl) enhance solubility .
  • Synthetic Flexibility : Boc protection is universally applicable, but advanced methods like Suzuki coupling enable access to aromatic derivatives .
  • Biological Relevance : Pyrrolidine and piperidine derivatives are prevalent in drug discovery (e.g., protease inhibitors), with structural nuances dictating selectivity .

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant research findings.

Structural Characteristics

This compound features:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
  • A hydroxyl group that enhances its interaction with biological targets.
  • A tert-butyl ester group that increases lipophilicity, potentially improving bioavailability.

The molecular formula is C14H28N2O3C_{14}H_{28}N_{2}O_{3} with a molar mass of 256.39 g/mol. The unique combination of these functional groups suggests diverse pharmacological profiles compared to similar compounds .

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly through modulation of acetylcholine pathways. Predictive models suggest potential anti-inflammatory and neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antitumor Potential

Studies have shown that derivatives of this compound exhibit promising antitumor activities. For instance, compounds structurally related to this compound have demonstrated efficacy in inhibiting tumor growth in various cancer models, including breast and pancreatic cancers .

Case Studies

  • Neuroprotective Study : A study utilizing in vitro models demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential to protect against neurodegeneration .
  • Antitumor Efficacy : In vivo studies on xenograft models have shown that related compounds can significantly reduce tumor size and improve survival rates in mice treated with these agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of pyrrolidine derivatives with carbamic acid derivatives under controlled conditions to ensure high yields and purity .

Interaction Studies

Interaction studies have focused on how this compound engages with various biological targets. Notably, it has been evaluated using assays that measure receptor-ligand interactions, revealing its potential as a modulator for specific neurotransmitter receptors .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameMolecular FormulaKey Features
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl esterC15H30N2O3C_{15}H_{30}N_{2}O_{3}Different position of hydroxymethyl group
Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterC14H28N2O3C_{14}H_{28}N_{2}O_{3}Contains cyclopropane instead of ethyl group

Q & A

Q. How should researchers interpret conflicting NMR and MS data for Boc-protected intermediates?

  • Resolution Steps :

Repeat Characterization : Ensure sample purity via TLC or HPLC.

Deuterium Exchange : Identify exchangeable protons (e.g., NH) in D₂O.

High-Resolution MS : Rule out isotopic or adduct peaks .

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